Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate

Pharmaceutical impurity reference standard ANDA analytical method validation European Pharmacopoeia CRS composition

Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate (CAS 938184-94-2) is the chemical entity formally designated as Remifentanil EP Impurity M under the European Pharmacopoeia nomenclature. It belongs to the 4-cyano-4-(phenylamino)piperidine subclass of fentanyl-analog process-related impurities and is chemically defined as the methyl propanoate ester of 4-cyano-4-(phenylamino)piperidine.

Molecular Formula C16H21N3O2
Molecular Weight 287.36 g/mol
CAS No. 938184-94-2
Cat. No. B15288601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate
CAS938184-94-2
Molecular FormulaC16H21N3O2
Molecular Weight287.36 g/mol
Structural Identifiers
SMILESCOC(=O)CCN1CCC(CC1)(C#N)NC2=CC=CC=C2
InChIInChI=1S/C16H21N3O2/c1-21-15(20)7-10-19-11-8-16(13-17,9-12-19)18-14-5-3-2-4-6-14/h2-6,18H,7-12H2,1H3
InChIKeySGGOISVHMCXOCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate (CAS 938184-94-2): A Trace-Level, Non-Compendial Remifentanil Impurity Reference Standard for ANDA-Quality Analytical Method Validation


Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate (CAS 938184-94-2) is the chemical entity formally designated as Remifentanil EP Impurity M under the European Pharmacopoeia nomenclature [1]. It belongs to the 4-cyano-4-(phenylamino)piperidine subclass of fentanyl-analog process-related impurities and is chemically defined as the methyl propanoate ester of 4-cyano-4-(phenylamino)piperidine . Unlike the active pharmaceutical ingredient (API) remifentanil—which carries a 4-methoxycarbonyl-4-(N-phenylpropanamido) core—Impurity M retains the penultimate nitrile intermediate motif and a free secondary anilino –NH group, features that directly determine its chromatographic selectivity and its classification as an unspecified impurity under the EP monograph acceptance criterion of not more than 0.10% per unspecified impurity [2].

Why Generic Substitution Fails for Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate: The Regulatory and Structural Trap of Remifentanil EP Impurity M


Substituting Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate with a closely related Remifentanil EP impurity standard—such as Impurity N (the N-propanoylated analog, CAS 960122-89-8) or Impurity H (the N-benzyl analog, CAS 968-86-5)—will lead to method misidentification and regulatory non-compliance for three quantifiable reasons. First, Impurity M is explicitly excluded from the official EP Impurity Mixture CRS (which contains only impurities A, B, C, E, L, N, and O) [1], meaning no co-eluting surrogate is available for this retention-time window. Second, the free anilino –NH moiety generates a different UV spectral profile and MS fragmentation pattern compared to the N-acylated comparators, directly altering the relative response factor (RRF) applied during quantitation [2]. Third, under the EP monograph, Impurity M falls under the unspecified impurity threshold of ≤0.10%, while specified impurities such as Impurity A carry a distinct acceptance criterion of ≤0.2% [3]; using the wrong reference standard can cause a 2-fold misestimation of batch compliance and risk ANDA rejection.

Quantitative Differentiation Evidence for Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate (CAS 938184-94-2) Versus Closest EP Impurity Analogs


Absence from the Official EP Impurity Mixture CRS: Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate Requires Independent Procurement, Unlike Impurities A/B/C/E/L/N/O

Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate (EP Impurity M) is not a component of the European Pharmacopoeia Remifentanil Impurity Mixture Chemical Reference Substance (CRS). The EP-published reference solution is prepared by dissolving 3 mg of the CRS mixture in 2 mL of mobile phase; the mixture is certified to contain only impurities A, B, C, E, L, N, and O [1]. In contrast, seven of the other eight letter-designated EP impurities are supplied within this single CRS vial, enabling their concurrent identification and system suitability testing from one purchased product. Impurity M must be procured as a discrete, separately characterized reference standard—such as Toronto Research Chemicals M218856 or equivalent—adding a mandatory, distinct line item to any ANDA-supporting impurity profiling program . The practical consequence for the analytical laboratory is that the retention-time window corresponding to Impurity M lacks a CRS-based peak assignment, requiring an independent standard to confirm identity by spiking experiments and to establish the limit of quantitation (LOQ) for this unspecified impurity under the ≤0.10% acceptance criterion [2].

Pharmaceutical impurity reference standard ANDA analytical method validation European Pharmacopoeia CRS composition

Melting Point Differentiation: Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate is a Crystalline Solid at Ambient Temperature (mp 90–94°C), Enabling Definitive Identity Confirmation via Differential Scanning Calorimetry Against Low-Melting or Amorphous Analogs

The experimentally determined melting point of Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate is 90–94°C . This places it in a solid crystalline state under standard laboratory storage and handling conditions (+15°C to +25°C). In contrast, the remifentanil free base API melts at 5°C [1], and the closest structural analog, EP Impurity N (the N-propanoylated cyano congener, CAS 960122-89-8), lacks a reported sharp melting point in publicly available specifications, consistent with the amide linkage reducing crystallinity relative to the free secondary amine present in Impurity M [2]. The 85–89°C melting-point gap between Impurity M and the API enables orthogonal identity confirmation by differential scanning calorimetry (DSC) or melting-point apparatus before preparing stock solutions for HPLC, providing a low-cost, pharmacopoeia-compliant pre-chromatographic identity check that is unavailable for impurities that co-exist as oils or low-melting solids at ambient temperature.

Melting point identity testing Differential scanning calorimetry Reference standard solid-state characterization

Unique Structural Signature: Free Secondary Anilino –NH in Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate Enables Unambiguous LC-MS Differentiation from All N-Acylated Remifentanil Impurities (A, C, E, G, N)

Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate possesses a free secondary anilino group (Ph–NH–) at the piperidine 4-position, whereas remifentanil and the majority of its specified EP impurities (A, C, E, G, N) carry an N-propanoyl (Ph–N–COCH₂CH₃) substituent [1]. This single structural difference translates into a molecular formula of C₁₆H₂₁N₃O₂ (MW 287.36) for Impurity M versus C₁₉H₂₅N₃O₃ (MW 343.42) for Impurity N, yielding a mass difference of ΔMW = 56.06 Da [2]. In LC-MS analysis, Impurity M exhibits a protonated molecular ion [M+H]⁺ at m/z 288.17, while Impurity N shows [M+H]⁺ at m/z 344.20, enabling unambiguous extracted-ion chromatogram (EIC) separation even under conditions of near-co-elution in the UV chromatogram. Furthermore, the free –NH proton in Impurity M is exchangeable, producing a characteristic +1 Da mass shift upon deuterium-oxide (D₂O) infusion that is not observed for the N-acylated comparators, providing a confirmatory orthogonal identification strategy [3]. EP Impurity H (CAS 968-86-5) also carries a free anilino –NH but possesses an N-benzyl (rather than N-propanoate methyl ester) group, giving MW 291.39 and a distinct retention time (relative retention ~0.5 in the EP system, versus Impurity M which migrates in the unspecified-impurity region) [3].

LC-MS impurity profiling Structural differentiation by mass spectrometry Fentanyl-analog impurity identification

Regulatory Classification Gap: Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate is an Unspecified Impurity with a 2-Fold Tighter Acceptance Criterion (≤0.10%) Than Specified Impurity A (≤0.20%), Demanding a Higher-Sensitivity Reference Standard

Under the European Pharmacopoeia monograph for Remifentanil Hydrochloride (monograph 2644), individual specified impurities carry defined acceptance criteria: Impurity A (remipropanamide) ≤0.20%, Impurity C ≤0.50%, Impurities B, E, and L ≤0.15% each [1]. Impurity M is classified as an unspecified impurity and is thus subject to the general unspecified impurity limit of ≤0.10% [2]. This places Impurity M in the most analytically demanding tier of the monograph—its allowable level is one-half of Impurity A's threshold and one-fifth of Impurity C's threshold. For a reference standard used to calibrate this determination, the required purity must support quantitation at or below the 0.10% reporting level of the API solution. Toronto Research Chemicals supplies Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate with a certified purity of >95% by HPLC , suitable for use as an external calibration standard when preparing a 0.10% (1.0 mg/mL API test solution containing 1.0 µg/mL Impurity M equivalent). Suppliers offering remifentanil impurity reference standards with purity specifications below 95% cannot reliably support quantitation at this trace level without introducing unacceptable calibration uncertainty.

Pharmaceutical impurity acceptance criteria ANDA regulatory compliance Quantitative impurity profiling

Preferred Procurement and Deployment Scenarios for Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate (Remifentanil EP Impurity M) Based on Quantified Differentiation Evidence


Scenario 1: ANDA Impurity Profiling — Separate Procurement of a Non-Compendial EP Impurity M Reference Standard for Full-Spectrum Related Substances Method Validation

In ANDA-directed analytical method validation for generic remifentanil hydrochloride, the EP monograph mandates identification and quantitation of all impurities exceeding the 0.05% reporting threshold. Since Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate is excluded from the official EP Impurity Mixture CRS [1], the analytical laboratory must independently source this compound as a discrete reference standard. Procurement of a certified batch (e.g., Toronto Research Chemicals M218856, ≥95% HPLC purity ) allows the laboratory to: (a) establish the retention time for the Impurity M peak via direct injection; (b) perform a spiking experiment into remifentanil test solution (a) to confirm absence of co-elution with any of the seven CRS-identified peaks; (c) construct a calibration curve extending below the 0.05% LOQ to meet the ≤0.10% unspecified impurity limit [2]; and (d) generate the impurity profile chromatogram required for Module 3.2.S.3.2 of the ANDA submission.

Scenario 2: Synthesis Route Fingerprinting — Using the 4-Cyano-4-(phenylamino) Motif as a Penultimate Intermediate Marker to Distinguish Between Remifentanil Manufacturing Processes

Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate represents the trapped penultimate intermediate in the nitrile-to-ester synthetic pathway described in patents for remifentanil manufacture [1]. In this route, the 4-cyano group is hydrolyzed and esterified to yield the 4-methoxycarbonyl moiety of the API; any residual unreacted nitrile intermediate appears as Impurity M. When a manufacturer adopts the alternative Strecker-based pathway that directly installs the methyl ester, Impurity M levels are expected to be below the reporting threshold. By quantifying Impurity M as a process-specific marker at the ≤0.10% level using the independently procured reference standard, a quality control or regulatory affairs group can retrospectively infer the synthetic route employed by a generic API supplier—information that is often redacted from Drug Master Files (DMFs) but is critical for evaluating process robustness and batch-to-batch consistency.

Scenario 3: Orthogonal Identity Confirmation via Melting-Point and LC-MS — Deploying Impurity M as a Solid-State and Mass Spectrometric System Suitability Check in QC Release Testing

The combination of a well-defined melting point (90–94°C [1]) and a unique [M+H]⁺ at m/z 288.17 with one exchangeable proton makes Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate suitable for a dual-mode system suitability test. Prior to preparing the HPLC mobile phase, the analyst can confirm the identity of the reference standard by capillary melting-point determination (Ph. Eur. 2.2.14), eliminating the risk of a mislabeled vial reaching the autosampler. Subsequently, an LC-MS infusion of the prepared stock solution can verify the presence of the molecular ion at m/z 288 and, upon D₂O exchange, the +1 Da shift confirming the free anilino –NH. This orthogonal two-step check ensures that the impurity being quantified is unequivocally Impurity M and not the N-acylated Impurity N (m/z 344, no exchange) or the N-benzyl Impurity H (m/z 292, also exchangeable but with a distinct retention time [2]), safeguarding the integrity of batch release data in a GMP environment.

Scenario 4: Stability-Indicating Method Development — Employing Impurity M as a Forced Degradation Marker to Validate HPLC Method Specificity Under ICH Q2(R1)

During forced degradation studies under ICH Q2(R1) guidelines, remifentanil hydrochloride is subjected to acid, base, oxidative, thermal, and photolytic stress. Impurity M is a potential degradation product arising from retro-Strecker-type elimination or incomplete esterification carryover. By incorporating the independently sourced Impurity M reference standard into the HPLC purity method, the analytical development team can: (a) confirm that the Impurity M peak is fully resolved from the API peak (resolution ≥2.0) and from all CRS-identified impurity peaks; (b) demonstrate that no degradation product co-elutes with Impurity M under stressed conditions by evaluating peak purity via photodiode array (PDA) detection; and (c) validate that the method is stability-indicating with respect to this unspecified impurity, satisfying the specificity requirements of ICH Q2(R1). The absence of Impurity M from the EP CRS mixture makes its independent procurement unavoidable for any laboratory undertaking a complete forced degradation validation of the EP remifentanil hydrochloride monograph method [3].

Quote Request

Request a Quote for Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.